molecular formula C16H22Fe B576498 Bis(i-propylcyclopentadienyl)iron CAS No. 12126-34-0

Bis(i-propylcyclopentadienyl)iron

Cat. No.: B576498
CAS No.: 12126-34-0
M. Wt: 270.197
InChI Key: PJPDJEJMCVRBFT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(i-propylcyclopentadienyl)iron typically involves the reaction of iron(II) chloride with two equivalents of i-propylcyclopentadienyl sodium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

FeCl2+2Na(C₅H₄iPr)(C₅H₄iPr)2Fe+2NaCl\text{FeCl}_2 + 2 \text{Na(C₅H₄iPr)} \rightarrow \text{(C₅H₄iPr)}_2\text{Fe} + 2 \text{NaCl} FeCl2​+2Na(C₅H₄iPr)→(C₅H₄iPr)2​Fe+2NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is typically purified by recrystallization or sublimation.

Chemical Reactions Analysis

Types of Reactions

Bis(i-propylcyclopentadienyl)iron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron(III) complexes.

    Reduction: It can be reduced to form iron(I) complexes.

    Substitution: The i-propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can yield iron(III) oxide, while reduction with sodium borohydride can produce iron(I) complexes.

Scientific Research Applications

Bis(i-propylcyclopentadienyl)iron has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which bis(i-propylcyclopentadienyl)iron exerts its effects involves the interaction of the iron center with various molecular targets. The cyclopentadienyl ligands stabilize the iron center, allowing it to participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene (Fe(C₅H₅)₂): A well-known metallocene with similar structure but different alkyl groups.

    Chromocene (Cr(C₅H₅)₂): Another metallocene with chromium instead of iron.

    Cobaltocene (Co(C₅H₅)₂): A metallocene with cobalt as the central metal atom.

Uniqueness

Bis(i-propylcyclopentadienyl)iron is unique due to the presence of i-propyl groups, which can influence its reactivity and stability. These groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from other metallocenes.

Properties

InChI

InChI=1S/2C8H11.Fe/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDJEJMCVRBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C[CH]1.CC(C)C1=CC=C[CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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